
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione is a synthetic organic compound known for its unique structural features and stability It is characterized by the presence of two tert-butyl groups and four methyl groups attached to a piperazine ring, which is further functionalized with two ketone groups at positions 2 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with acetone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the desired piperazine dione. The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Di-tert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6,6’-di-tert-butyl-2,2’-methylenedi-p-cresol: Known for its antioxidant properties.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Used in organic synthesis and as a stabilizer.
3,5-di-tert-Butyl-4-hydroxybenzaldehyde: Utilized in the synthesis of various organic compounds.
Propiedades
Número CAS |
91858-98-9 |
|---|---|
Fórmula molecular |
C16H30N2O2 |
Peso molecular |
282.42 g/mol |
Nombre IUPAC |
1,4-ditert-butyl-3,3,6,6-tetramethylpiperazine-2,5-dione |
InChI |
InChI=1S/C16H30N2O2/c1-13(2,3)17-11(19)16(9,10)18(14(4,5)6)12(20)15(17,7)8/h1-10H3 |
Clave InChI |
RRPOMBQDIAHLJX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(C(=O)N1C(C)(C)C)(C)C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


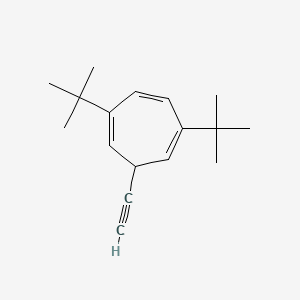
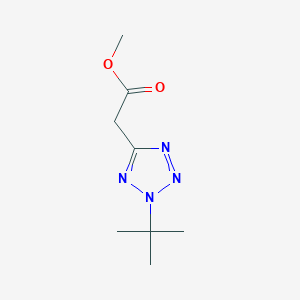
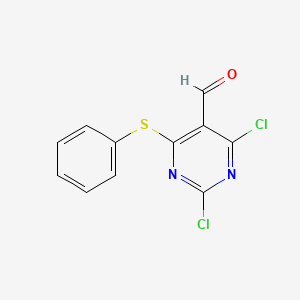

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)

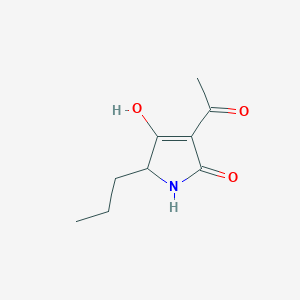

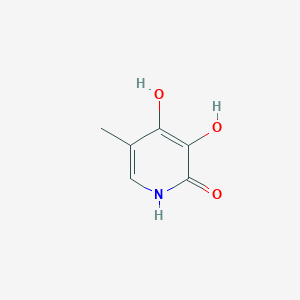
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
